molecular formula C13H18N2 B095433 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 18409-72-8

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B095433
CAS No.: 18409-72-8
M. Wt: 202.3 g/mol
InChI Key: NAKGVDHHANMIQD-UHFFFAOYSA-N
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Description

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrrolo and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolo derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrimidine: A simpler analog with similar ring structure but lacking the phenyl group.

    Octahydropyrrolo[1,2-a]pyrimidine: A saturated analog without the phenyl group.

Uniqueness: 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKGVDHHANMIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NCCCN2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378039
Record name 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18409-72-8
Record name 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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